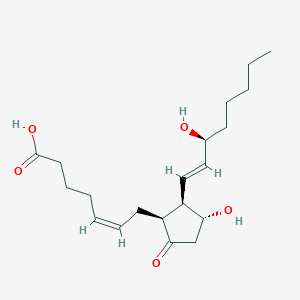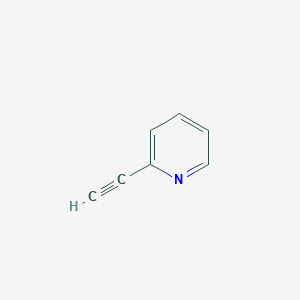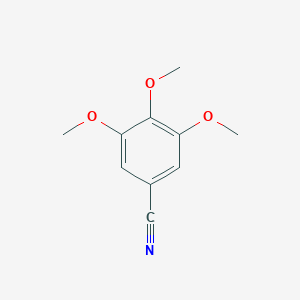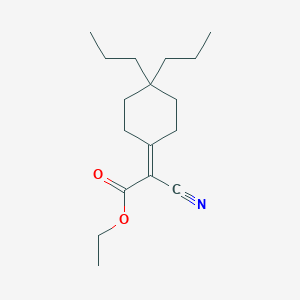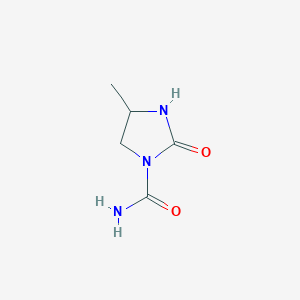
4-Methyl-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxoimidazolidine-1-carboxamide (MOICA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOICA is a cyclic urea derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxoimidazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Effets Biochimiques Et Physiologiques
4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has been extensively studied in terms of its mechanism of action and biochemical effects. However, one of the limitations of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide, including the development of novel 4-Methyl-2-oxoimidazolidine-1-carboxamide derivatives with improved properties, the optimization of synthesis methods, and the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in various disease models. Additionally, the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in combination with other compounds may lead to the development of novel therapeutic strategies. Overall, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results in scientific research, and further study may lead to the development of novel applications in various fields.
Méthodes De Synthèse
4-Methyl-2-oxoimidazolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylimidazole-2-carboxylic acid with triphosgene, followed by cyclization with ammonia. Another method involves the reaction of 4-methylimidazole-2-carboxylic acid with isobutyl chloroformate, followed by cyclization with ammonia. These methods have been extensively studied and optimized for the synthesis of 4-Methyl-2-oxoimidazolidine-1-carboxamide.
Applications De Recherche Scientifique
4-Methyl-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of cancer and other diseases. In agriculture, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
125577-54-0 |
|---|---|
Nom du produit |
4-Methyl-2-oxoimidazolidine-1-carboxamide |
Formule moléculaire |
C5H9N3O2 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
4-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-8(4(6)9)5(10)7-3/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
Clé InChI |
YVKGUKZREJUCEU-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1)C(=O)N |
SMILES canonique |
CC1CN(C(=O)N1)C(=O)N |
Synonymes |
1-Imidazolidinecarboxamide,4-methyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



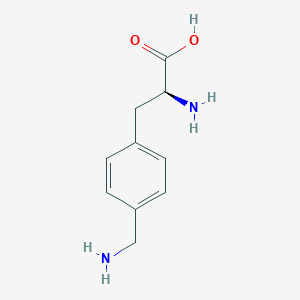


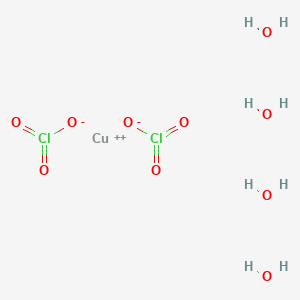
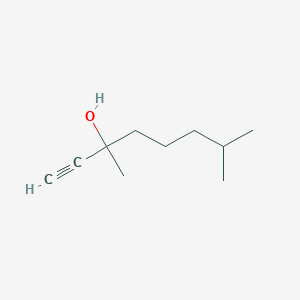
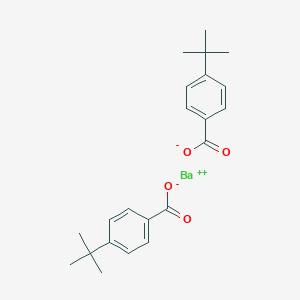
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
